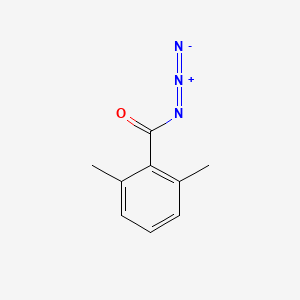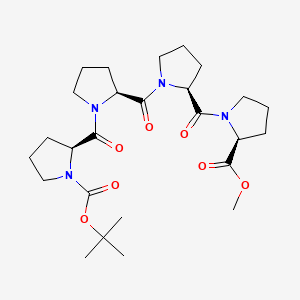![molecular formula C11H15ClS B14328213 {3-[(2-Chloroethyl)sulfanyl]propyl}benzene CAS No. 99858-12-5](/img/structure/B14328213.png)
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene is an organic compound characterized by the presence of a benzene ring attached to a propyl chain, which is further substituted with a 2-chloroethylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2-Chloroethyl)sulfanyl]propyl}benzene typically involves the nucleophilic substitution reaction of benzene derivatives. One common method is the reaction of 3-bromopropylbenzene with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiolate.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium hydroxide, ammonia, or sodium thiolate are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.
Wissenschaftliche Forschungsanwendungen
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {3-[(2-Chloroethyl)sulfanyl]propyl}benzene involves its interaction with nucleophiles due to the presence of the chloroethyl group. This interaction can lead to the formation of covalent bonds with biological targets, potentially affecting their function. The sulfanyl group can also undergo oxidation, leading to the formation of reactive intermediates that can further interact with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{3-[(2-Bromoethyl)sulfanyl]propyl}benzene: Similar structure but with a bromine atom instead of chlorine.
{3-[(2-Hydroxyethyl)sulfanyl]propyl}benzene: Contains a hydroxyethyl group instead of chloroethyl.
{3-[(2-Aminoethyl)sulfanyl]propyl}benzene: Contains an aminoethyl group instead of chloroethyl.
Uniqueness
{3-[(2-Chloroethyl)sulfanyl]propyl}benzene is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom makes it more reactive towards nucleophiles, enabling a wider range of chemical transformations.
Eigenschaften
CAS-Nummer |
99858-12-5 |
|---|---|
Molekularformel |
C11H15ClS |
Molekulargewicht |
214.76 g/mol |
IUPAC-Name |
3-(2-chloroethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C11H15ClS/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI-Schlüssel |
GGQTWQLHQOMPLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(2-Ethoxyethyl)amino]methylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14328134.png)
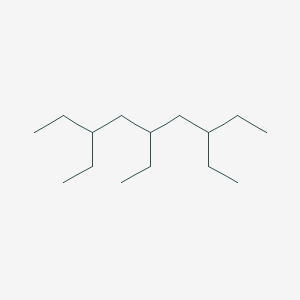
![3-[([1,1'-Biphenyl]-2-yl)amino]-4-chlorocyclobut-3-ene-1,2-dione](/img/structure/B14328148.png)

![1,2,3,4,5-Pentafluoro-6-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14328156.png)

![13-Hydroxy-13-[3-(pent-2-EN-1-YL)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14328164.png)

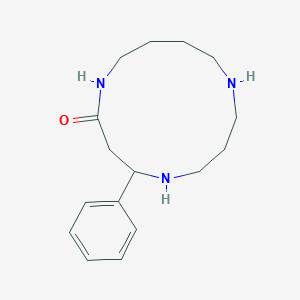

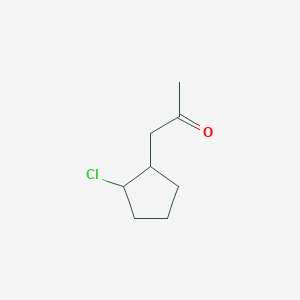
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
